N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide
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Overview
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Inhibition
The use of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes is crucial. Compounds with structural similarities to N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide can be used to decipher the specific CYP isoforms involved in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a core structure related to the compound , has been identified as a versatile scaffold in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it a valuable tool in the development of drugs targeting a broad range of kinases, highlighting its significance in cancer and other disease treatments (Wenglowsky, 2013).
Naphthoquinones in Higher Plants
Research on naphthoquinones (NQs), which share structural motifs with this compound, has revealed their importance in various bioactivities. These compounds, found in higher plants, exhibit cytotoxic, antibacterial, anti-inflammatory, and antiparasitic properties, underscoring their potential as leads for drug development (Hook et al., 2014).
Heterocyclic N-Oxide Applications
Heterocyclic N-oxide derivatives, which are structurally related to the compound , have demonstrated significant importance in organic synthesis, catalysis, and drug development. Their unique properties and functionalities make them suitable for various applications in medicinal chemistry, showcasing their versatility and potential as therapeutic agents (Li et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The compound could interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways, depending on its targets. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to decreased production of a certain metabolite .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and stability. These properties would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and active at specific pH levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUTTRVFQPZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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